N-methyl-2-(phenylamino)benzamide: A Technical Guide
N-methyl-2-(phenylamino)benzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl-2-(phenylamino)benzamide is a small molecule belonging to the benzamide class of compounds. While specific research on this exact molecule is limited in publicly available literature, its structural motifs are present in a variety of biologically active compounds. Notably, derivatives of the parent structure, N-2-(phenylamino)benzamide, have emerged as promising candidates in oncology and inflammatory disease research.[1][2] This technical guide aims to provide a comprehensive overview of the core properties of N-methyl-2-(phenylamino)benzamide, drawing upon data from closely related analogues and established chemical principles. This document will cover its predicted physicochemical properties, a plausible synthetic route with detailed experimental considerations, expected spectroscopic characteristics, and the known biological activities of its close derivatives to inform future research and development.
Core Physicochemical Properties
| Property | N-methylbenzamide | General Benzamide | Predicted N-methyl-2-(phenylamino)benzamide | Data Source |
| Molecular Formula | C₈H₉NO | C₇H₇NO | C₁₄H₁₄N₂O | [3],[4] |
| Molecular Weight | 135.16 g/mol | 121.14 g/mol | 226.27 g/mol | [3],[4] |
| Melting Point | 78-80 °C | 127-130 °C | Not available | [3],[4] |
| Boiling Point | 282 °C | 288 °C | Not available | [3],[4] |
| Solubility | Soluble in ethanol, slightly soluble in water. | Slightly soluble in water, soluble in organic solvents. | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols; likely poorly soluble in water. | [3],[4] |
| pKa | ~17 (amide proton) | ~17 (amide proton) | Not available | |
| LogP | 1.13 | 0.64 | Predicted: ~2.5-3.5 |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of N-methyl-2-(phenylamino)benzamide is not currently available. However, a plausible and robust synthetic route can be designed based on well-established organic chemistry reactions. The proposed synthesis involves a two-step process starting from 2-aminobenzoic acid.
Proposed Synthetic Pathway
A logical synthetic approach would involve the initial N-phenylation of 2-aminobenzoic acid, followed by amidation of the resulting carboxylic acid with methylamine.
Caption: Proposed two-step synthesis of N-methyl-2-(phenylamino)benzamide.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Phenylamino)benzoic Acid (N-Phenylanthranilic Acid)
This step can be achieved via an Ullmann condensation reaction.
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Reagents: 2-Aminobenzoic acid, bromobenzene, potassium carbonate (or another suitable base), copper powder or copper(I) iodide (catalyst), and a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene.
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Procedure:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminobenzoic acid, an excess of potassium carbonate, and the copper catalyst.
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Add the solvent (e.g., DMF) and bromobenzene.
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Heat the reaction mixture to reflux (typically 150-200 °C, depending on the solvent) and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the mixture and pour it into a large volume of water.
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Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the product.
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Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield pure 2-(phenylamino)benzoic acid.
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Step 2: Synthesis of N-methyl-2-(phenylamino)benzamide
This amidation can be performed by first activating the carboxylic acid.
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Reagents: 2-(Phenylamino)benzoic acid, a chlorinating agent (e.g., thionyl chloride (SOCl₂) or oxalyl chloride), or a peptide coupling reagent (e.g., EDC/HOBt), and methylamine (as a solution in a solvent like THF or water, or as a gas). An inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is also required.
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Procedure (via Acyl Chloride):
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Suspend 2-(phenylamino)benzoic acid in an inert solvent (e.g., DCM) with a catalytic amount of DMF.
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Add thionyl chloride dropwise at 0 °C and then allow the mixture to stir at room temperature until the reaction is complete (evolution of gas ceases).
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Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
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Dissolve the crude acyl chloride in fresh inert solvent and cool to 0 °C.
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Slowly add a solution of methylamine, maintaining the temperature at 0 °C. An excess of methylamine or the addition of a non-nucleophilic base (e.g., triethylamine) may be necessary to neutralize the HCl byproduct.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization to obtain N-methyl-2-(phenylamino)benzamide.
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Spectroscopic and Analytical Characterization
While experimental spectra for N-methyl-2-(phenylamino)benzamide are not available, the expected spectroscopic features can be predicted based on its structure.
Caption: A typical workflow for the characterization of synthesized N-methyl-2-(phenylamino)benzamide.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, likely in the range of 6.5-8.0 ppm. A singlet or doublet for the N-methyl protons would appear further upfield, likely around 2.8-3.3 ppm, which may show coupling to the amide proton. The amide proton (NH) would likely appear as a broad singlet downfield. The proton on the phenylamino group may also be visible as a broad singlet.
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¹³C NMR: The carbon NMR would show characteristic signals for the carbonyl carbon of the amide at around 165-175 ppm. Aromatic carbons would appear in the 110-150 ppm region. The N-methyl carbon would be expected in the upfield region, around 25-35 ppm.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretch of the amide group around 1630-1680 cm⁻¹. An N-H stretch for the secondary amine and the amide would be expected in the region of 3200-3400 cm⁻¹. C-H stretches for the aromatic and methyl groups will also be present.
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Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (226.27 g/mol ).
Biological Activity and Signaling Pathways of Derivatives
There is no direct evidence of the biological activity of N-methyl-2-(phenylamino)benzamide. However, several studies have investigated the therapeutic potential of its close structural analogues, namely N-2-(phenylamino)benzamide derivatives. These compounds have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), enzymes that are highly relevant in cancer and inflammation.[1][2][5]
The proposed mechanism of action for these derivatives involves the inhibition of the NF-κB signaling pathway.[5] By blocking COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and are also implicated in tumor growth. The inhibition of Topoisomerase I leads to DNA damage in cancer cells, ultimately triggering apoptosis.
Caption: Known signaling pathway inhibition by N-2-(phenylamino)benzamide derivatives.
Given the structural similarity, it is plausible that N-methyl-2-(phenylamino)benzamide could exhibit similar biological activities. However, empirical testing is required to confirm this hypothesis. The N-methylation could potentially alter the compound's potency, selectivity, and pharmacokinetic properties.
Conclusion
N-methyl-2-(phenylamino)benzamide represents an interesting chemical entity at the intersection of established pharmacophores. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on the properties of closely related compounds. The predicted physicochemical properties and detailed synthetic protocols offer a starting point for researchers to produce and study this molecule. Furthermore, the known anti-inflammatory and anti-cancer activities of its derivatives suggest that N-methyl-2-(phenylamino)benzamide could be a valuable subject for future drug discovery and development efforts. Further empirical investigation is warranted to fully elucidate its chemical and biological profile.
References
- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Benzamide, N-methyl- [webbook.nist.gov]
- 4. Benzamide - Wikipedia [en.wikipedia.org]
- 5. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

